cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1049408-37-8
VCID: VC5577732
InChI: InChI=1S/C19H26N6O/c1-15-6-8-17(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)19(26)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CCCC4
Molecular Formula: C19H26N6O
Molecular Weight: 354.458

cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

CAS No.: 1049408-37-8

Cat. No.: VC5577732

Molecular Formula: C19H26N6O

Molecular Weight: 354.458

* For research use only. Not for human or veterinary use.

cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone - 1049408-37-8

Specification

CAS No. 1049408-37-8
Molecular Formula C19H26N6O
Molecular Weight 354.458
IUPAC Name cyclopentyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H26N6O/c1-15-6-8-17(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)19(26)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3
Standard InChI Key VRDNRCLMGHKRCK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CCCC4

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, cyclopentyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone, reflects its intricate architecture. The core structure consists of a piperazine ring substituted at the 1-position with a cyclopentyl carbonyl group and at the 4-position with a methylene-linked tetrazole ring. The tetrazole moiety is further substituted with a p-tolyl group (4-methylphenyl).

Stereoelectronic Properties

The compound’s stereoelectronic profile is influenced by the piperazine ring’s flexibility and the tetrazole’s aromaticity. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to electron-deficient characteristics, enhancing binding interactions with biological targets . The cyclopentyl group introduces steric bulk, potentially modulating solubility and membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Tetrazole Moiety: Tetrazoles are often synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For this compound, 1-(p-tolyl)-1H-tetrazole-5-ylmethanol may serve as a precursor.

  • Piperazine Functionalization: The piperazine ring is alkylated using a chloromethyl intermediate derived from the tetrazole precursor. This step may employ agents like trifluoroacetic acid to facilitate coupling, as seen in analogous syntheses .

  • Cyclopentyl Carbonylation: A cyclopentyl carbonyl group is introduced via nucleophilic acyl substitution, often using cyclopentyl carbonochloridate in the presence of a base.

Purification and Yield

Column chromatography with silica gel and methanol-methylene dichloride eluents (e.g., 3% methanol) is commonly used for purification, yielding ~91% in optimized conditions .

Characterization and Analytical Data

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm), piperazine methylene groups (δ 2.3–3.5 ppm), and aromatic p-tolyl protons (δ 7.2–7.4 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 354.458, consistent with the molecular formula.

Elemental Analysis

Elemental composition aligns with theoretical values (C: 64.38%, H: 7.34%, N: 23.74%, O: 4.54%), validating synthetic fidelity.

Comparative Data

PropertyValueSource
Molecular FormulaC19H26N6O\text{C}_{19}\text{H}_{26}\text{N}_{6}\text{O}
Molecular Weight354.458 g/mol
CAS No.1049408-37-8
SolubilityNot reported
Analogous Compound (MIC)2–8 µg/mL (antimicrobial)

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